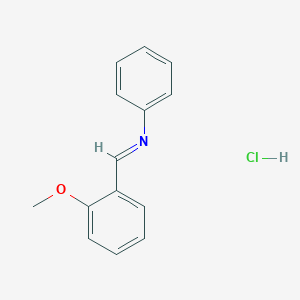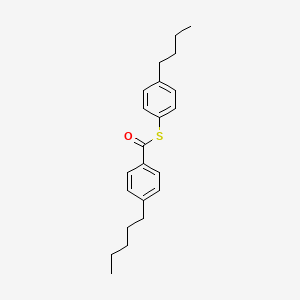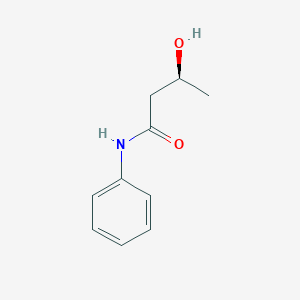![molecular formula C16H20OSi B14593515 Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane CAS No. 61157-28-6](/img/structure/B14593515.png)
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane is a complex organosilicon compound It features a benzyl group, an ethenyl group, and a methyl group attached to a silicon atom, which is further bonded to a 4-methylpent-4-en-2-yn-1-yl group through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane typically involves the reaction of benzyl chloride, ethenyl magnesium bromide, and methyl lithium with a silicon-based precursor. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 50-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to produce silane derivatives.
Substitution: The compound can participate in substitution reactions where the benzyl, ethenyl, or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various halogenating agents or nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Compounds with new functional groups replacing the original benzyl, ethenyl, or methyl groups.
科学的研究の応用
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their activity and function. The silicon atom in the compound can participate in coordination chemistry, forming bonds with other atoms or molecules, which can modulate the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Benzyltrimethylsilane: Similar structure but lacks the ethenyl and 4-methylpent-4-en-2-yn-1-yl groups.
Vinyltrimethylsilane: Contains a vinyl group attached to a silicon atom but lacks the benzyl and 4-methylpent-4-en-2-yn-1-yl groups.
Methyl(4-methylpent-4-en-2-yn-1-yl)dimethylsilane: Contains the 4-methylpent-4-en-2-yn-1-yl group but lacks the benzyl and ethenyl groups.
Uniqueness
Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane is unique due to the presence of multiple functional groups attached to the silicon atom. This structural diversity allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
61157-28-6 |
|---|---|
分子式 |
C16H20OSi |
分子量 |
256.41 g/mol |
IUPAC名 |
benzyl-ethenyl-methyl-(4-methylpent-4-en-2-ynoxy)silane |
InChI |
InChI=1S/C16H20OSi/c1-5-18(4,17-13-9-10-15(2)3)14-16-11-7-6-8-12-16/h5-8,11-12H,1-2,13-14H2,3-4H3 |
InChIキー |
CACNPBOCHOLSBO-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C#CCO[Si](C)(CC1=CC=CC=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)

![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)
![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)
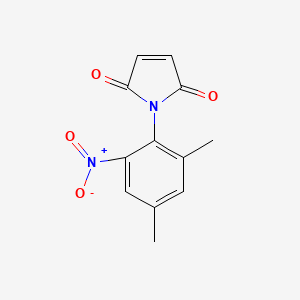
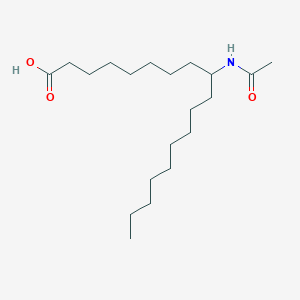
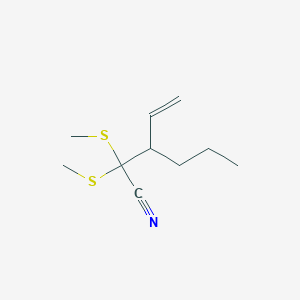
![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
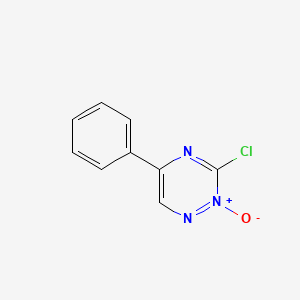
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
